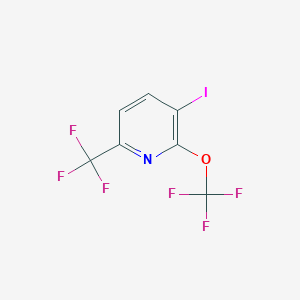
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
The synthesis of 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method involves the use of trifluoromethylation reagents and iodination reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and specific solvents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biological molecules.
Comparison with Similar Compounds
Similar compounds to 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine include other halogenated pyridines and trifluoromethyl-substituted pyridines These compounds share some chemical properties but differ in their reactivity and applications
Properties
Molecular Formula |
C7H2F6INO |
|---|---|
Molecular Weight |
356.99 g/mol |
IUPAC Name |
3-iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F6INO/c8-6(9,10)4-2-1-3(14)5(15-4)16-7(11,12)13/h1-2H |
InChI Key |
UYOLAXMGQXPFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1I)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















